molecular formula C8H11ClN2O4S2 B8039262 4-Chloro-N1,N2-dimethyl-1,2-benzenedisulfonamide CAS No. 1089335-57-8

4-Chloro-N1,N2-dimethyl-1,2-benzenedisulfonamide

Cat. No.: B8039262
CAS No.: 1089335-57-8
M. Wt: 298.8 g/mol
InChI Key: LOHCSOJMZPZADK-UHFFFAOYSA-N
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Description

4-Chloro-N1,N2-dimethyl-1,2-benzenedisulfonamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a chloro group and two dimethylsulfonamide groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N1,N2-dimethyl-1,2-benzenedisulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N,N-dimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N1,N2-dimethyl-1,2-benzenedisulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide groups can participate in redox reactions, leading to the formation of different oxidation states.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to different sulfonamide derivatives .

Scientific Research Applications

4-Chloro-N1,N2-dimethyl-1,2-benzenedisulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-N1,N2-dimethyl-1,2-benzenedisulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N,N-dimethylbenzenesulfonamide
  • 4-Chloro-N-methylbenzenesulfonamide
  • 4-Chlorobenzenesulfonamide

Uniqueness

4-Chloro-N1,N2-dimethyl-1,2-benzenedisulfonamide is unique due to the presence of two dimethylsulfonamide groups, which confer distinct chemical and biological properties compared to similar compounds. This structural feature allows for specific interactions with molecular targets and enables its use in a variety of applications.

Properties

IUPAC Name

4-chloro-1-N,2-N-dimethylbenzene-1,2-disulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O4S2/c1-10-16(12,13)7-4-3-6(9)5-8(7)17(14,15)11-2/h3-5,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHCSOJMZPZADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)Cl)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001236775
Record name 4-Chloro-N1,N2-dimethyl-1,2-benzenedisulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089335-57-8
Record name 4-Chloro-N1,N2-dimethyl-1,2-benzenedisulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089335-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N1,N2-dimethyl-1,2-benzenedisulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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